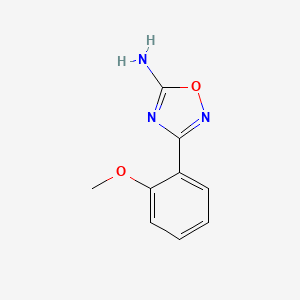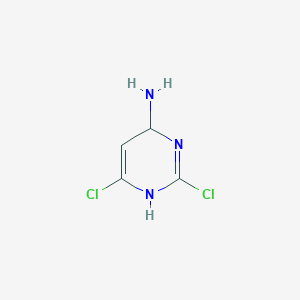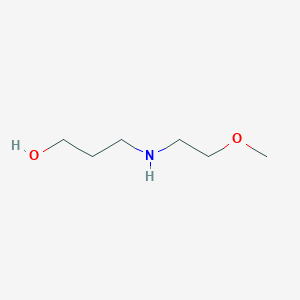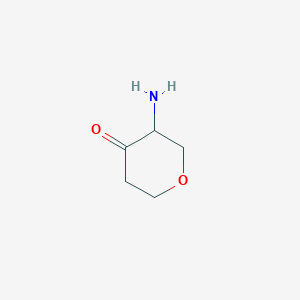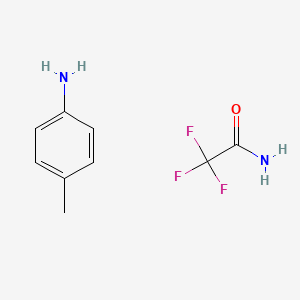![molecular formula C10H11N3S B11727368 {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea CAS No. 62337-05-7](/img/structure/B11727368.png)
{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea is an organic compound that features a thiourea group attached to a phenylprop-2-en-1-ylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea typically involves the condensation of thiourea with an appropriate aldehyde or ketone. One common method is the reaction of thiourea with cinnamaldehyde under acidic or basic conditions to yield the desired product. The reaction can be carried out in solvents such as ethanol or methanol, and the reaction temperature is usually maintained between 25°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as halides or alkoxides replace the thiourea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvents, temperatures ranging from 0°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents like tetrahydrofuran or ethanol, temperatures ranging from -20°C to 25°C.
Substitution: Halides, alkoxides; reaction conditionspolar aprotic solvents like dimethyl sulfoxide or acetonitrile, temperatures ranging from 25°C to 80°C.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thiourea derivatives
科学研究应用
Chemistry
In chemistry, {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and can be utilized in the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its antimicrobial, anticancer, and anti-inflammatory activities, providing a basis for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed as a stabilizer, catalyst, or intermediate in various chemical processes.
作用机制
The mechanism of action of {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Thiourea: A simpler analog with similar reactivity but lacking the phenylprop-2-en-1-ylidene moiety.
Phenylthiourea: Contains a phenyl group attached to the thiourea moiety, similar in structure but different in reactivity and applications.
Cinnamaldehyde: The aldehyde precursor used in the synthesis of {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea, shares the phenylprop-2-en-1-ylidene structure.
Uniqueness
This compound is unique due to its combination of the thiourea and phenylprop-2-en-1-ylidene moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
62337-05-7 |
|---|---|
分子式 |
C10H11N3S |
分子量 |
205.28 g/mol |
IUPAC 名称 |
[[(E)-3-phenylprop-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8? |
InChI 键 |
SHUQFXIRXYXNOZ-MCOJTXNVSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C=NNC(=S)N |
规范 SMILES |
C1=CC=C(C=C1)C=CC=NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11727291.png)
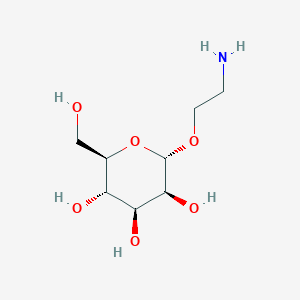
![4-[4-(Diethoxymethyl)phenyl]but-3-en-2-one](/img/structure/B11727296.png)
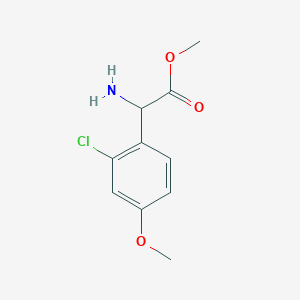
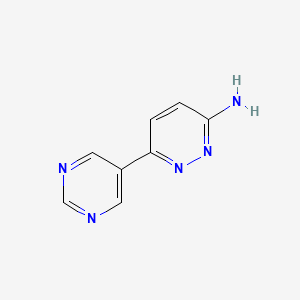
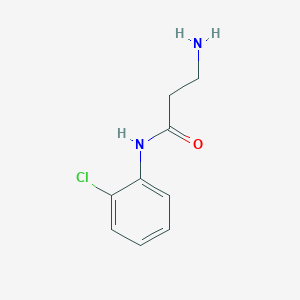

![2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11727327.png)
![3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B11727333.png)
